7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
7-Bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused chromene-pyrimidinone scaffold substituted with bromine and a 2,4,5-trimethoxyphenyl group. This structure combines a chromeno[2,3-d]pyrimidin-4-one core with electron-rich aromatic substituents, which are often associated with biological activity, such as anticancer or antimicrobial properties .
Properties
IUPAC Name |
7-bromo-2-(2,4,5-trimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5/c1-25-15-9-17(27-3)16(26-2)8-12(15)18-22-19(24)13-7-10-6-11(21)4-5-14(10)28-20(13)23-18/h4-6,8-9H,7H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVKFOYROYDMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, emphasizing differences in substituents, physicochemical properties, and biological activities.
Table 1: Comparison of Chromeno-Pyrimidinone Derivatives
Substituent Effects on Physicochemical Properties
- Bromine vs. Chlorine: Bromine substitution (e.g., in ) increases molecular weight and lipophilicity (logP ~3.44 for bromo vs.
- Methoxy Groups : The 2,4,5-trimethoxyphenyl group in the target compound introduces electron-donating effects, which may stabilize the aromatic system and enhance interactions with biological targets (e.g., enzymes or DNA) .
- Hydroxy vs. Alkoxy Substituents : Hydroxy groups (e.g., in ) reduce logP compared to methoxy/ethoxy analogs but increase hydrogen-bonding capacity, affecting solubility and target binding .
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